PSI TFA Demonstrates Superior Cytotoxicity in Myeloma Cell Lines Compared to MG-132, MG-262, and Lactacystin
In a direct comparative study across multiple myeloma cell lines, PSI TFA exhibited the highest cytotoxic potency. The IC50 for PSI TFA was 5.7 nM, which was substantially lower than the IC50 values for the comparators MG-262, MG-132, and lactacystin [1].
| Evidence Dimension | Half-maximal cytotoxicity (IC50) against myeloma cell lines |
|---|---|
| Target Compound Data | IC50 = 5.7 nM (PSI TFA) |
| Comparator Or Baseline | MG-262 (IC50 not specified but >5.7 nM), MG-132 (IC50 not specified but >5.7 nM), Lactacystin (IC50 not specified but >5.7 nM) |
| Quantified Difference | PSI TFA was the most potent inhibitor in the panel [1] |
| Conditions | Human myeloma cell lines OPM-2, U266, RPMI 8226-S; MTT assay [1] |
Why This Matters
For research on myeloma or proteasome-dependent cancers, PSI TFA provides a more potent tool for achieving complete pathway inhibition at lower concentrations, minimizing potential off-target effects associated with higher doses.
- [1] Ludwig H, et al. Proteasome inhibitors induce growth inhibition and apoptosis in myeloma cell lines and in human bone marrow myeloma cells irrespective of chromosome 13 deletion. J Cancer Res Clin Oncol. 2003;129(7):383-91. doi:10.1007/s00432-003-0454-6. View Source
